Benzyl({2-[2-(ethylamino)ethoxy]ethyl})amine
Description
Benzyl({2-[2-(ethylamino)ethoxy]ethyl})amine is a chemical compound with the molecular formula C13H22N2O and a molecular weight of 222.33 g/mol . It is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
2-[2-(benzylamino)ethoxy]-N-ethylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c1-2-14-8-10-16-11-9-15-12-13-6-4-3-5-7-13/h3-7,14-15H,2,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVEZCZRVAJRQGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOCCNCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl({2-[2-(ethylamino)ethoxy]ethyl})amine typically involves the reaction of benzylamine with 2-(2-chloroethoxy)ethylamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Benzyl({2-[2-(ethylamino)ethoxy]ethyl})amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Sodium hydroxide, potassium carbonate; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives with various nucleophiles.
Scientific Research Applications
Benzyl({2-[2-(ethylamino)ethoxy]ethyl})amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological processes and as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products
Mechanism of Action
The mechanism of action of Benzyl({2-[2-(ethylamino)ethoxy]ethyl})amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways, depending on the nature of the target .
Comparison with Similar Compounds
Similar Compounds
- Benzyl({2-[2-(diethylamino)ethoxy]ethyl})amine
- Benzyl({2-[2-(methylamino)ethoxy]ethyl})amine
- Benzyl({2-[2-(propylamino)ethoxy]ethyl})amine
Uniqueness
Benzyl({2-[2-(ethylamino)ethoxy]ethyl})amine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the ethylamino group and the ethoxy linkage provides a unique combination of reactivity and stability, making it a valuable compound for various applications .
Biological Activity
Benzyl({2-[2-(ethylamino)ethoxy]ethyl})amine, with the molecular formula C13H22N2O and a molecular weight of 222.33 g/mol, has garnered attention in various fields due to its biological activities and potential therapeutic applications. This article synthesizes findings from diverse sources to present a comprehensive overview of the compound's biological activity, including its mechanism of action, relevant case studies, and comparative analysis with similar compounds.
The compound is synthesized through a nucleophilic substitution reaction involving benzylamine and 2-(2-chloroethoxy)ethylamine, typically in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction conditions are crucial for optimizing yield and purity, often requiring reflux for several hours.
This compound functions primarily as a ligand that interacts with specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, including:
- Inhibition or activation of signaling pathways : Depending on the target receptors, the compound may enhance or suppress specific cellular processes.
- Potential neuroprotective effects : Some studies suggest that it may protect neuronal cells from stress-induced damage, although detailed mechanisms remain under investigation.
Biological Activities
The biological activities of this compound include:
- Antioxidant properties : The compound exhibits potential in reducing oxidative stress, which is implicated in various diseases.
- Neuroprotective effects : Research indicates that it may help in protecting pancreatic β-cells from endoplasmic reticulum (ER) stress, which is critical in diabetes management .
- Pharmacological applications : Its structural characteristics allow it to serve as a precursor for synthesizing other biologically active compounds .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Neuroprotection Against ER Stress :
-
Antioxidant Activity :
- Research highlighted its ability to scavenge free radicals, suggesting its potential role in preventing oxidative damage in various cellular models.
- Comparative Studies :
Comparative Analysis
| Compound Name | Structure | Notable Activity | EC50 (μM) |
|---|---|---|---|
| This compound | C13H22N2O | Neuroprotection against ER stress | 0.1 ± 0.01 |
| Benzyl({2-[2-(diethylamino)ethoxy]ethyl})amine | C15H26N2O | Moderate neuroprotective effects | N/A |
| Benzyl({2-[2-(methylamino)ethoxy]ethyl})amine | C14H24N2O | Limited activity reported | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
